molecular formula C14H22N2 B8444553 4-(3-Phenylaminopropyl)piperidine

4-(3-Phenylaminopropyl)piperidine

Cat. No.: B8444553
M. Wt: 218.34 g/mol
InChI Key: UERLPVUQLRIZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylaminopropyl)piperidine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Phenylaminopropyl)piperidine, and how can reaction efficiency be optimized?

  • Methodology :

  • Nucleophilic substitution : React piperidine with 3-phenylaminopropyl halides under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Optimize solvent polarity (e.g., DMF or THF) to enhance nucleophilicity .
  • Reductive amination : Use 3-phenylaminopropylamine and piperidine-4-carbaldehyde with NaBH₃CN as a reducing agent. Monitor pH (6.5–7.5) to stabilize intermediates .
  • Yield optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) for purification. Typical yields range from 45–65%, depending on substituent steric effects .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm piperidine ring conformation and phenylaminopropyl substitution. Key peaks: δ 2.5–3.2 ppm (piperidine CH₂), δ 6.7–7.3 ppm (phenyl protons) .
  • HPLC-MS : Apply reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%). HRMS (ESI+) confirms molecular ion [M+H]⁺ .
  • Melting point : Compare experimental values (e.g., 120–125°C) to literature for batch consistency .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Screening strategy :

  • Receptor binding assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors using radioligand displacement (e.g., [³H]WAY-100635). IC₅₀ values <10 µM suggest pharmacological potential .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. A safe window (IC₅₀ >50 µM) is critical for further development .
  • Solubility : Measure logP (octanol/water) via shake-flask method. Ideal logP 2–3 balances membrane permeability and aqueous solubility .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological approach :

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers. Assign configurations via X-ray crystallography or circular dichroism .
  • Pharmacological profiling : Compare enantiomer activity in vivo (e.g., rodent models for analgesia). For example, (R)-enantiomers often show 5–10x higher receptor affinity than (S)-forms .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Troubleshooting framework :

  • Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCRs) to rule out false positives .
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to discrepancies. For instance, N-dealkylation products can retain activity .
  • Species specificity : Test cross-reactivity in human vs. rodent receptor isoforms (e.g., cloned μ-opioid receptors) .

Q. What computational strategies predict the target interactions of this compound?

  • Modeling techniques :

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., PDB: 6DDF for 5-HT₁A). Prioritize poses with hydrogen bonds to Asp116 or π-π stacking with Phe361 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates robust target engagement .
  • QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends. Meta-substituted phenyl groups often enhance potency .

Q. Key Research Recommendations

  • Prioritize enantiomer-specific studies to optimize therapeutic windows .
  • Explore trifluoromethyl analogs to enhance metabolic stability .
  • Validate computational predictions with cryo-EM for high-resolution target mapping .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-(3-piperidin-4-ylpropyl)aniline

InChI

InChI=1S/C14H22N2/c1-2-6-14(7-3-1)16-10-4-5-13-8-11-15-12-9-13/h1-3,6-7,13,15-16H,4-5,8-12H2

InChI Key

UERLPVUQLRIZGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.1 ml, 7.4 mmol, 1.0 eq.), 3-phenylpropylamine (1.35 g, 1.0 eq.).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

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